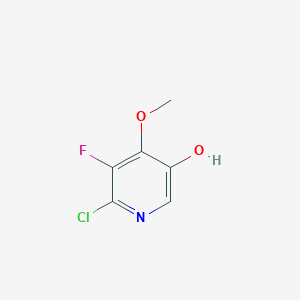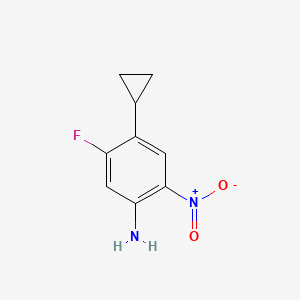
4-Cyclopropyl-5-fluoro-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group, a fluorine atom, and a nitro group
Métodos De Preparación
The synthesis of 4-Cyclopropyl-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the cyclopropyl group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Cyclopropyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The fluorine atom can be substituted with other groups under specific conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-5-fluoro-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s binding affinity to certain proteins, while the cyclopropyl group can influence the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
4-Cyclopropyl-5-fluoro-2-nitroaniline can be compared with other similar compounds such as:
4-Fluoro-2-nitroaniline: Lacks the cyclopropyl group, which can affect its reactivity and applications.
N-Cyclopropyl-4-fluoro-2-nitroaniline: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9FN2O2 |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
4-cyclopropyl-5-fluoro-2-nitroaniline |
InChI |
InChI=1S/C9H9FN2O2/c10-7-4-8(11)9(12(13)14)3-6(7)5-1-2-5/h3-5H,1-2,11H2 |
Clave InChI |
FCTFLVRXAYZCNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2F)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)






![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
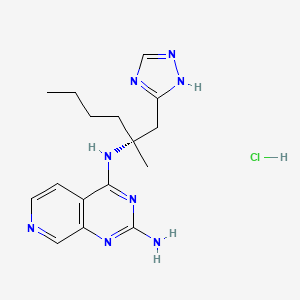
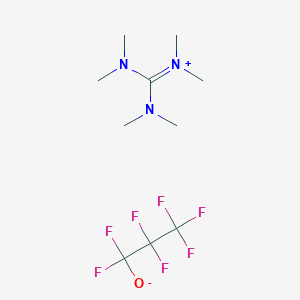

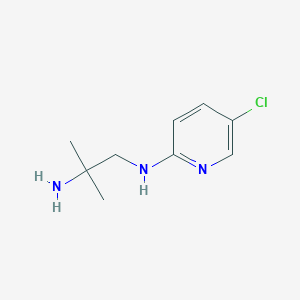
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
